2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1096279-13-8
VCID: VC8392631
InChI: InChI=1S/C9H9FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
SMILES: C1=CC2=C(C=C1F)N=C(S2)CCN
Molecular Formula: C9H9FN2S
Molecular Weight: 196.25

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine

CAS No.: 1096279-13-8

Cat. No.: VC8392631

Molecular Formula: C9H9FN2S

Molecular Weight: 196.25

* For research use only. Not for human or veterinary use.

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine - 1096279-13-8

Specification

CAS No. 1096279-13-8
Molecular Formula C9H9FN2S
Molecular Weight 196.25
IUPAC Name 2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine
Standard InChI InChI=1S/C9H9FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
Standard InChI Key SWMGULDQJVXPTD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)N=C(S2)CCN
Canonical SMILES C1=CC2=C(C=C1F)N=C(S2)CCN

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine consists of a benzothiazole scaffold—a bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur atoms). The fluorine substituent at position 5 introduces electronegativity, potentially enhancing metabolic stability and binding affinity in biological systems . The ethanamine side chain at position 2 provides a primary amine functional group, which can participate in salt formation (e.g., dihydrochloride) or serve as a site for further derivatization.

Table 1: Key Physicochemical Data

PropertyValue/Descriptor
IUPAC Name2-(5-Fluoro-1,3-benzothiazol-2-yl)ethanamine
Molecular Formula (Free Base)C₉H₉FN₂S
Molecular Weight (Free Base)196.25 g/mol
CAS Number (Dihydrochloride)1384428-93-6
SMILES (Free Base)C1=CC2=C(C=C1F)N=C(S2)CCN
Canonical SMILESC1=CC2=C(C=C1F)N=C(S2)CCN.Cl.Cl

The dihydrochloride salt’s increased polarity improves solubility in aqueous media, making it preferable for in vitro studies. Experimental data on the free base’s melting point, solubility, and spectral characteristics (e.g., NMR, IR) remain unreported in the literature.

Synthesis and Optimization

Primary Synthetic Route

The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride typically begins with 5-fluoro-1,3-benzothiazole, which undergoes nucleophilic substitution with 2-chloroethanamine in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, displacing the chloride ion and forming the ethanamine side chain. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

Reaction Scheme:

5-Fluoro-1,3-benzothiazole+2-ChloroethanamineBase2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amineHClDihydrochloride Salt\text{5-Fluoro-1,3-benzothiazole} + \text{2-Chloroethanamine} \xrightarrow{\text{Base}} \text{2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Alternative Methodologies

Benzothiazole derivatives are frequently synthesized via cyclocondensation reactions. For example, substituted anilines can react with ammonium thiocyanate and bromine to form benzothiazole intermediates, which are further functionalized . Adapting this approach, 5-fluoro-2-aminothiophenol could be condensed with acrylonitrile derivatives to introduce the ethanamine group, though this route remains hypothetical for the target compound.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethanamine chain length or introducing heteroatoms could optimize bioavailability.

  • Prodrug Development: Converting the amine to amide or carbamate prodrugs may enhance blood-brain barrier penetration.

  • Target Identification: High-throughput screening against kinase libraries or microbial proteomes could reveal novel targets.

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